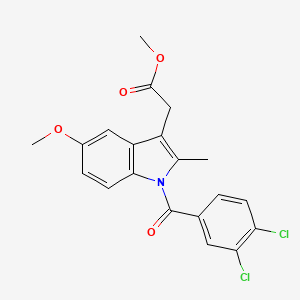
4-(2-Methylbutylsulfanyl)-1-oxidopyridin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methylbutylsulfanyl)-1-oxidopyridin-1-ium is a chemical compound with the molecular formula C10H15NOS and a molecular weight of 197.296 It is characterized by the presence of a pyridine ring substituted with a sulfanyl group attached to a 2-methylbutyl chain and an oxide group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylbutylsulfanyl)-1-oxidopyridin-1-ium typically involves the reaction of pyridine with a suitable sulfanylating agent, followed by oxidation. One common method is the reaction of pyridine with 2-methylbutylthiol in the presence of a base, such as sodium hydride, to form the sulfanyl derivative. This intermediate is then oxidized using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid to yield the desired 1-oxide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylbutylsulfanyl)-1-oxidopyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be further oxidized to form sulfoxides or sulfones.
Reduction: The oxide group can be reduced to form the corresponding pyridine derivative.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Pyridine derivatives.
Substitution: Various substituted pyridine compounds.
Scientific Research Applications
4-(2-Methylbutylsulfanyl)-1-oxidopyridin-1-ium has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-(2-Methylbutylsulfanyl)-1-oxidopyridin-1-ium involves its interaction with specific molecular targets and pathways. The sulfanyl group can participate in redox reactions, influencing cellular oxidative stress. The pyridine ring can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-[(2-Methylbutyl)sulfanyl]pyridine: Lacks the oxide group, leading to different reactivity and properties.
4-[(2-Methylbutyl)sulfanyl]pyridine sulfoxide: Contains a sulfoxide group instead of the sulfanyl group, resulting in different chemical behavior.
4-[(2-Methylbutyl)sulfanyl]pyridine sulfone: Contains a sulfone group, which significantly alters its reactivity and applications.
Uniqueness
4-(2-Methylbutylsulfanyl)-1-oxidopyridin-1-ium is unique due to the presence of both the sulfanyl and oxide groups, which confer distinct chemical and biological properties
Properties
CAS No. |
129598-86-3 |
|---|---|
Molecular Formula |
C10H15NOS |
Molecular Weight |
197.296 |
IUPAC Name |
4-(2-methylbutylsulfanyl)-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C10H15NOS/c1-3-9(2)8-13-10-4-6-11(12)7-5-10/h4-7,9H,3,8H2,1-2H3 |
InChI Key |
IJMOXFGUKCPNCT-UHFFFAOYSA-N |
SMILES |
CCC(C)CSC1=CC=[N+](C=C1)[O-] |
Synonyms |
Pyridine, 4-[(2-methylbutyl)thio]-, 1-oxide (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(Aminocarbonyl)-3-fluorophenyl]-2-methylalanine Methyl Ester](/img/structure/B591971.png)













